4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate typically involves the esterification of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol
- 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl acetate
- 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl butyrate
Uniqueness
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate is unique due to its specific ester linkage with octanoic acid, which may confer distinct physicochemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] octanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO3/c1-2-3-4-5-6-10-23(26)27-21-14-12-19(13-15-21)22(25)16-11-18-8-7-9-20(24)17-18/h7-9,11-17H,2-6,10H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMLGUPEEQVFOE-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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